molecular formula C11H13NO2 B1433029 4-[(4-Methoxyphenyl)methyl]azetidin-2-one CAS No. 1379812-30-2

4-[(4-Methoxyphenyl)methyl]azetidin-2-one

Cat. No.: B1433029
CAS No.: 1379812-30-2
M. Wt: 191.23 g/mol
InChI Key: BDPDLMKBUJZWAF-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methyl]azetidin-2-one is a chemical compound with the molecular formula C11H13NO2 It is a member of the azetidinone family, which is characterized by a four-membered lactam ring

Biochemical Analysis

Biochemical Properties

4-[(4-Methoxyphenyl)methyl]azetidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with transpeptidase enzymes, which are crucial for bacterial cell wall synthesis. The compound inhibits these enzymes, thereby disrupting the cell wall synthesis and exhibiting antibacterial properties . Additionally, it has been observed to interact with tubulin, a protein involved in cell division, indicating potential antimitotic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. In eukaryotic cells, particularly cancer cells, it disrupts microtubule formation by binding to tubulin, thereby inhibiting cell division and inducing apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules. It binds to the active site of transpeptidase enzymes, inhibiting their activity and preventing bacterial cell wall synthesis . In cancer cells, it binds to tubulin, inhibiting microtubule polymerization and disrupting the mitotic spindle, leading to cell cycle arrest and apoptosis . Additionally, it may modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell division and induction of apoptosis in cancer cells . Its stability and efficacy may decrease over extended periods, necessitating careful storage and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antibacterial and antimitotic activities without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic effects, while exceeding this threshold can lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . The compound may also affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism . This can lead to alterations in energy production and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it is metabolized and excreted . Its localization and accumulation can influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with tubulin directs it to the microtubules, where it exerts its antimitotic effects . Similarly, its binding to transpeptidase enzymes localizes it to the bacterial cell wall, where it inhibits cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one typically involves the reaction of 4-methoxybenzylamine with a suitable azetidinone precursor. One common method is the cyclization of N-(4-methoxybenzyl)-2-chloroacetamide under basic conditions to form the azetidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained around 60-80°C to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)methyl]azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 4-[(4-methoxyphenyl)methyl]azetidine.

    Substitution: Formation of 4-[(4-hydroxyphenyl)methyl]azetidin-2-one when the methoxy group is replaced by a hydroxyl group.

Scientific Research Applications

4-[(4-Methoxyphenyl)methyl]azetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Hydroxyphenyl)methyl]azetidin-2-one
  • 4-[(4-Chlorophenyl)methyl]azetidin-2-one
  • 4-[(4-Methylphenyl)methyl]azetidin-2-one

Uniqueness

4-[(4-Methoxyphenyl)methyl]azetidin-2-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)6-9-7-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPDLMKBUJZWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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